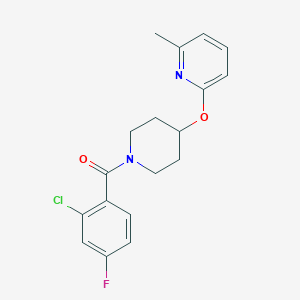

(2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O2/c1-12-3-2-4-17(21-12)24-14-7-9-22(10-8-14)18(23)15-6-5-13(20)11-16(15)19/h2-6,11,14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHACUJLSNDKCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a chloro and fluorine substitution on the phenyl ring, a piperidine moiety, and a pyridine derivative, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably:

- Metabotropic Glutamate Receptors (mGluRs) : The compound has been studied for its effects on mGluR5, which is implicated in conditions such as anxiety and depression. It functions as an allosteric modulator, enhancing the receptor's signaling pathways while potentially reducing side effects associated with direct agonists .

- Antimicrobial Activity : Preliminary studies indicate that similar piperidine derivatives exhibit antibacterial and antifungal properties. The presence of halogen substituents (like chlorine and fluorine) has been shown to enhance the antimicrobial efficacy against various pathogens .

- Signal Transduction Pathways : Research has demonstrated that the compound influences several intracellular signaling pathways, including ERK1/2 phosphorylation and cAMP inhibition, which are crucial for cell proliferation and survival .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in Table 1.

Case Study 1: mGluR5 Modulation

In a study focused on mGluR5 modulation, the compound was found to enhance receptor signaling in vitro, leading to increased neuronal survival under stress conditions. This suggests potential applications in treating neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

Another investigation examined the antimicrobial properties of related piperidine compounds. The results indicated that compounds with similar structural features effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting their use as potential therapeutic agents against infections .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Halogen Substituents : The presence of chlorine and fluorine atoms significantly enhances both antibacterial and antifungal activities.

- Piperidine Ring Modifications : Variations in substituents on the piperidine ring can lead to altered binding affinities for target receptors, impacting overall efficacy .

Scientific Research Applications

Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological activities, particularly as an antagonist or modulator of various receptors involved in neurological and psychiatric disorders. It has been studied for its effects on metabotropic glutamate receptors, which are implicated in conditions such as anxiety, depression, and addiction .

Antibacterial and Antifungal Activities

Recent studies have highlighted the antibacterial and antifungal properties of derivatives related to this compound. For instance, modifications on the piperidine ring have shown varying degrees of activity against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting that structural variations can enhance antimicrobial efficacy .

Cancer Research

The compound's ability to inhibit specific kinases has positioned it as a candidate for cancer research. Inhibitors targeting the ALK family of receptors have shown promise in treating certain types of cancer, including non-small cell lung cancer. The selectivity of these compounds for specific ALK subtypes suggests potential for developing targeted therapies .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound can be compared to structurally related derivatives with variations in aryl, heterocyclic, or piperidine-linked groups. Key examples from the evidence include:

| Compound Name / Structure | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Source |

|---|---|---|---|---|---|

| (2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone (Target) | C19H17ClFNO2 | 349.8 | Not reported | 2-Chloro-4-fluorophenyl, 6-methylpyridinyloxy-piperidine | N/A |

| 1-{4-[({4-[(2-Chloro-4-fluorophenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-3-(2-methyl-5-nitro-imidazol-1-yl)propyl-1-one | C30H28ClFN8O4 | 598.2 | 128.7–130.3 | Quinazolinyl, nitroimidazole | |

| 4-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidin-1-ylmethanone | C16H19N5O | 297.4 | Not reported | Cyclopropyl-triazolyl, 6-methylpyridinyl | |

| (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone | C21H22ClNO2 | 356.9 | Not reported | 4-Chlorophenyl, hydroxypiperidine, cyclopropyl |

Key Observations:

- Substituent Impact on Molecular Weight: The target compound has a lower molecular weight (349.8 g/mol) compared to nitroimidazole-containing derivatives (e.g., 598.2 g/mol in ), primarily due to the absence of bulky quinazolinyl and nitroimidazole groups.

- Heterocyclic Diversity: Unlike the target’s pyridinyloxy-piperidine moiety, analogues in and incorporate quinazolinyl or triazolyl groups, which may alter solubility, metabolic stability, or target affinity.

Physicochemical Properties

- Higher melting points in nitroimidazole derivatives (e.g., 174.6–177.1°C in ) may reflect increased crystallinity due to polar nitro groups.

- Synthetic Yields: While the target’s synthesis yield is unknown, similar piperidine-linked compounds in and report yields of 63.9–71.1%, influenced by steric hindrance and reaction conditions.

Functional Group Comparisons

- Piperidine vs. Piperazine: The target’s piperidine ring contrasts with piperazine derivatives in , where sulfonyl chlorides are used for functionalization. Piperazine-based compounds often exhibit enhanced water solubility due to increased nitrogen content.

- Pyridine vs. Quinazoline: The 6-methylpyridinyloxy group in the target differs from the quinazolinyl group in , which is associated with kinase inhibition activity in vandetanib derivatives.

Spectroscopic Data

Q & A

Basic: What are the critical steps and analytical methods for synthesizing and purifying (2-Chloro-4-fluorophenyl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone?

The synthesis involves multi-step organic reactions, including nucleophilic substitution for introducing the pyridinyloxy group and coupling reactions to assemble the methanone core. Key steps include:

- Chlorination/fluorination of aromatic precursors under controlled conditions (e.g., SOCl₂ for chlorination, Selectfluor® for fluorination).

- Etherification of the piperidine ring with 6-methylpyridin-2-ol using Mitsunobu conditions (DIAD, PPh₃) .

- Final coupling via a carbonyl-forming reaction (e.g., Friedel-Crafts acylation or peptide coupling reagents).

Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>95%) and ¹H/¹³C NMR .

Basic: How is the molecular structure of this compound characterized in solid-state studies?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and structures are solved using SHELXT (direct methods) and refined with SHELXL (full-matrix least squares). Key parameters include bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking of aromatic rings). For non-crystalline samples, DFT calculations (B3LYP/6-311+G(d,p)) complement experimental data .

Advanced: How can computational tools predict the biological activity of this compound?

Structure-Activity Relationship (SAR) models are built using:

- Molecular docking (AutoDock Vina, Glide) to predict binding affinities to targets like kinases or GPCRs.

- Pharmacophore mapping to identify essential features (e.g., halogen bonding from Cl/F substituents, hydrogen-bond acceptors in the pyridine ring).

- ADMET prediction (SwissADME, pkCSM) to estimate solubility, metabolic stability, and toxicity. For example, the fluorophenyl group may enhance blood-brain barrier penetration, while the piperidine ring could influence CYP450 interactions .

Advanced: How do structural modifications to the pyridine or piperidine moieties alter pharmacological profiles?

A comparative SAR study of analogs reveals:

| Modification | Impact |

|---|---|

| Pyridine → Pyrimidine | Increased hydrophilicity but reduced CNS penetration . |

| 6-Methyl → 6-Hydroxy | Enhanced hydrogen bonding but lower metabolic stability . |

| Piperidine → Morpholine | Altered pharmacokinetics due to reduced basicity . |

| These changes are validated via in vitro assays (e.g., enzyme inhibition, logP measurements) . |

Advanced: How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Resolve by:

- Standardizing protocols : Use identical cell lines (e.g., HEK293 vs. CHO) and controls.

- Orthogonal assays : Confirm activity via SPR (binding kinetics) and functional assays (cAMP/GTPγS).

- Crystallographic validation : Co-crystallize the compound with its target to verify binding modes .

Advanced: What experimental methods elucidate protein-compound interactions?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) using immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- Cryo-EM : For large complexes (e.g., membrane proteins), resolve binding at near-atomic resolution.

For example, SPR studies of related compounds show sub-μM affinity for serotonin receptors .

Advanced: How is metabolic stability assessed during lead optimization?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS.

- Metabolite ID : Use high-resolution MS/MS to identify oxidation (e.g., piperidine N-oxidation) or hydrolysis products.

- CYP inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .

Advanced: What crystallographic challenges arise with this compound, and how are they addressed?

Challenges include twinning (multiple crystal domains) and weak diffraction (flexible piperidine ring). Solutions:

- Cryocooling : Use liquid N₂ to stabilize crystals.

- Data merging : Process twinned data with SHELXL using HKLF5 format.

- DFT-assisted refinement : Constrain flexible regions using computed geometry .

Advanced: What formulation strategies improve aqueous solubility?

- Salt formation : React with HCl or citrate to ionize basic piperidine nitrogen.

- Nanoparticle dispersion : Use PEG-PLGA carriers to enhance bioavailability.

- Co-crystallization : With succinic acid to create stable polymorphs .

Advanced: How is in vivo toxicology profiled preclinically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.